molecular formula C14H15N5O2S B2917102 N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide CAS No. 904810-49-7

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide

Cat. No. B2917102
CAS RN: 904810-49-7
M. Wt: 317.37
InChI Key: OYILLPHQURSSHT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide, also known as APET, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. APET belongs to the class of tetrazole-containing compounds, which have shown promising pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial activities.

Scientific Research Applications

Pharmacological Evaluation and Synthesis

A study involving the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs aimed to identify potent glutaminase inhibitors. These compounds, including analogs related structurally to N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide, demonstrated significant potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Synthesis and Characterization

Another aspect of research focuses on the synthesis and characterization of various acetamide derivatives. For instance, the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate explored their antibacterial and anti-enzymatic potential. This demonstrates the compound's relevance in the development of new antibacterial agents and its significance in understanding the structure-activity relationship of these molecules (Nafeesa et al., 2017).

Anticancer Evaluation

Research has also delved into the anticancer properties of related compounds. A study on the synthesis, characterization, and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles, for example, evaluated the anticancer activities of these compounds against various cancer cell lines, suggesting their potential as lead compounds for further anticancer studies (Zyabrev et al., 2022).

Antibacterial and Hemolytic Activity

Additionally, the antibacterial and hemolytic activity of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives was assessed, revealing significant antibacterial activity and low toxicity. This research contributes to the development of new drugs for treating cardiovascular diseases by providing insights into the thrombolytic activity of synthesized compounds (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-3-8-19-14(16-17-18-19)22-9-13(21)15-12-6-4-11(5-7-12)10(2)20/h3-7H,1,8-9H2,2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYILLPHQURSSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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